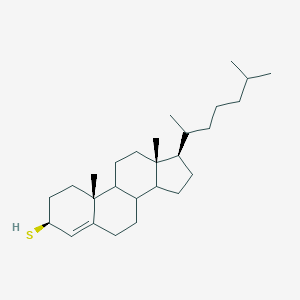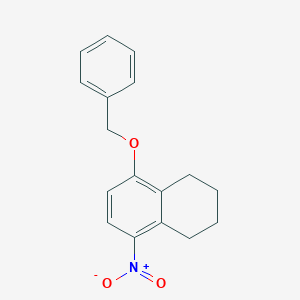![molecular formula C20H15N5O2S B289920 1-[7-(4-Methoxyphenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289920.png)
1-[7-(4-Methoxyphenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[7-(4-Methoxyphenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone, commonly known as MPTP, is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTP has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of MPTP is not fully understood. However, studies have suggested that MPTP may exert its biological effects by inhibiting the activity of certain enzymes involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
MPTP has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the expression of COX-2, an enzyme involved in the inflammatory response. MPTP has also been shown to induce apoptosis in tumor cells and inhibit the growth of cancer cells. Additionally, MPTP has been found to inhibit the replication of certain viruses, such as hepatitis B and C viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MPTP in lab experiments is its broad range of biological activities. MPTP has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a versatile tool for studying various biological processes. However, one of the limitations of using MPTP is its potential toxicity. MPTP has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MPTP. One area of interest is the development of MPTP analogs with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of MPTP. Additionally, the potential use of MPTP as a therapeutic agent for inflammatory diseases, cancer, and viral infections warrants further investigation.
Méthodes De Synthèse
The synthesis of MPTP involves a multi-step process that starts with the reaction of 4-methoxyphenylhydrazine with 2-amino-4-methylthiophene-3-carboxylic acid to form 4-methoxyphenyl-2-amino-4-methylthiophene-3-carboxylic acid hydrazide. This intermediate is then reacted with 2,6-dichloropyridine-3-carboxylic acid to form the final product, MPTP.
Applications De Recherche Scientifique
MPTP has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. MPTP has also been found to have anti-tumor activity, making it a potential chemotherapeutic agent. Additionally, MPTP has been shown to have anti-viral properties, making it a potential treatment for viral infections.
Propriétés
Formule moléculaire |
C20H15N5O2S |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
1-[11-(4-methoxyphenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone |
InChI |
InChI=1S/C20H15N5O2S/c1-10-14(11(2)26)15(12-4-6-13(27-3)7-5-12)16-17-18(28-20(16)24-10)19-21-8-23-25(19)9-22-17/h4-9H,1-3H3 |
Clé InChI |
PHSNSPGNIGVJOA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C4=NC=NN4C=N3)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
SMILES canonique |
CC1=C(C(=C2C3=C(C4=NC=NN4C=N3)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)
![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate](/img/structure/B289851.png)
![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)

![4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B289857.png)
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol](/img/structure/B289858.png)
![2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol](/img/structure/B289861.png)

